D-Styrylalanine vs. L-Styrylalanine: Stereochemistry Determines Substrate vs. Inhibitor Function in PAL Biocatalysis
In the phenylalanine ammonia-lyase (PcPAL) system, stereochemistry dictates functional role: L-styrylalanine serves as a substrate (albeit a poor one) for wild-type PcPAL, with ammonia elimination occurring at a catalytic efficiency (kcat/KM) 777-fold lower than that of the natural substrate L-phenylalanine [1]. In contrast, the D-enantiomer (D-styrylalanine) is not converted and instead acts as a reversible inhibitor of the enzyme [1]. This stereochemical differentiation has practical synthetic utility: engineered F137V-PcPAL catalyzes the kinetic resolution of racemic styrylalanines, selectively eliminating ammonia from the L-enantiomer while leaving D-styrylalanine unreacted, thereby providing enantiopure D-styrylalanine [1].
| Evidence Dimension | Catalytic efficiency (kcat/KM) and functional role in PcPAL system |
|---|---|
| Target Compound Data | D-styrylalanine: Not a substrate; functions as reversible inhibitor of wild-type PcPAL [1] |
| Comparator Or Baseline | L-styrylalanine: Substrate with kcat/KM 777-fold lower than L-phenylalanine (natural substrate) [1] |
| Quantified Difference | 777-fold reduction in kcat/KM for L-enantiomer vs. natural L-Phe; D-enantiomer not catalytically converted (inhibitory) [1] |
| Conditions | Wild-type phenylalanine ammonia-lyase from Petroselinum crispum (wt-PcPAL); ammonia elimination reaction; pH and temperature conditions per Bencze et al. 2017 [1] |
Why This Matters
D-styrylalanine is the non-metabolized stereoisomer in PAL systems, making it uniquely suitable for applications requiring enzymatic stability, inhibitor design studies, or kinetic resolution-based production of enantiopure D-styrylalanine.
- [1] Bencze, L. C., Filip, A., Bánóczi, G., Toşa, M. I., Irimie, F. D., Gellért, Á., Poppe, L., & Paizs, C. (2017). Expanding the substrate scope of phenylalanine ammonia-lyase from Petroselinum crispum towards styrylalanines. Organic & Biomolecular Chemistry, 15(17), 3717–3727. View Source
